molecular formula C15H16ClN3O3 B2921600 4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899942-87-1

4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2921600
CAS No.: 899942-87-1
M. Wt: 321.76
InChI Key: YJBMESSSMLPELD-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H16ClN3O3 and its molecular weight is 321.76. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Materials

Photoluminescent materials have significant applications in electronic devices such as organic light-emitting diodes (OLEDs). A study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which exhibit strong photoluminescence and photochemical stability. These properties render them suitable for electronic applications, suggesting that similar compounds with pyrrolo[3,4-d]pyrimidine units might also possess valuable electronic and photoluminescent properties (Beyerlein & Tieke, 2000).

Antibacterial Agents

Compounds with pyrrolo[3,4-d]pyrimidine structures have been explored for their antibacterial efficacy. For instance, derivatives of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones were synthesized and showed notable antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential for the development of new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).

Chemosensors

A specific application in detecting metal ions, such as Hg2+, was identified where chromeno[4,3-d]pyrimidine-2,5-dione derivatives exhibited excellent sensitivity. The compound "4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione" was used as a chemosensor, showcasing a notable color change in the presence of Hg2+ ions. This suggests that related pyrrolo[3,4-d]pyrimidine compounds could be developed as chemosensors for environmental monitoring or analytical chemistry applications (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).

Organic Synthesis and Catalysis

The synthesis of novel compounds often involves pyrrolo[3,4-d]pyrimidine derivatives due to their intriguing chemical properties. For example, the synthesis of Schiff bases of Pyrido [1,2-A] Pyrimidine Derivatives with certain amino acids highlighted the versatility of pyrimidine derivatives in organic synthesis, showing potential in antibacterial and antitumor applications (Alwan, Al Kaabi, & Hashim, 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, and Fyn . These kinases play crucial roles in cellular signaling, particularly in the regulation of growth and differentiation.

Mode of Action

The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It binds to these kinases, inhibiting their activity and thereby disrupting the signaling pathways they regulate.

Biochemical Pathways

The inhibition of Src family tyrosine kinases affects several biochemical pathways. These kinases are involved in a variety of cellular processes, including cell division, migration, and survival. By inhibiting these kinases, the compound can disrupt these processes and potentially halt the growth and spread of cancer cells .

Result of Action

The result of the compound’s action is the inhibition of Src family tyrosine kinases, leading to disruption of the cellular processes they regulate. This can result in a variety of cellular effects, depending on the specific processes disrupted .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and therefore its efficacy. Additionally, factors such as temperature and pH can impact the stability of the compound .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-2-4-10(16)5-3-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBMESSSMLPELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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